molecular formula C13H14O2 B2970882 6-Methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid CAS No. 1782330-20-4

6-Methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid

Cat. No.: B2970882
CAS No.: 1782330-20-4
M. Wt: 202.253
InChI Key: LVPJIAQIZIDBRA-UHFFFAOYSA-N
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Description

6-Methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid is a spirocyclic compound featuring a cyclopropane ring fused to a dihydroindene scaffold. Its structure includes a methyl group at position 6 of the dihydroindene moiety and a carboxylic acid group on the cyclopropane ring.

Properties

IUPAC Name

6-methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-8-2-3-10-9(6-8)4-5-13(10)7-11(13)12(14)15/h2-3,6,11H,4-5,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPJIAQIZIDBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3(CC2)CC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid is a complex organic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure that contributes to its biological activity. The molecular formula is C15H16O2C_{15}H_{16}O_2 with a molecular weight of 244.29 g/mol. The unique arrangement of carbon atoms in the spiro framework allows for diverse interactions with biological macromolecules.

Research indicates that this compound may act through several mechanisms:

  • Modulation of Receptor Activity : Preliminary studies suggest that this compound can modulate nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in cognitive functions and neuroprotection .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-induced cellular damage .
  • Anti-inflammatory Effects : In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
Receptor ModulationEnhances α7 nAChR activity
AntioxidantReduces oxidative stress markers in cell cultures
Anti-inflammatoryDecreases IL-6 and TNF-α production in macrophages
NeuroprotectiveProtects neuronal cells from apoptosis induced by glutamate

Case Studies

  • Neuroprotection in Animal Models
    A study conducted on mice demonstrated that administration of this compound significantly improved cognitive function in models of Alzheimer’s disease. The compound reduced amyloid-beta plaque formation and enhanced synaptic plasticity markers .
  • Anti-inflammatory Effects in vitro
    In a controlled laboratory setting, the compound was tested on human peripheral blood mononuclear cells (PBMCs). Results indicated a significant reduction in the secretion of pro-inflammatory cytokines when treated with the compound compared to untreated controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Dihydroindene Moiety

6-(2-Methoxyphenyl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid
  • Key Difference : A methoxyphenyl group replaces the methyl group at position 4.
  • Impact : The methoxy group increases polarity and may enhance solubility in polar solvents compared to the methyl analog. This substitution could alter receptor binding in biological systems, as seen in fluorinated derivatives where substituents on dihydroindene influence activity .
  • Source : Synthesized via coupling reactions, similar to methods used for the target compound .
Fluorinated Dihydroindene Derivatives (e.g., (−)-6/RM365)
  • Key Difference : Fluorine atoms or fluorinated bioisosteres replace the methyl group.
  • Impact: Fluorination often improves metabolic stability and bioavailability.

Cyclopropane Carboxylic Acid Derivatives

Cladocroic Acid and 3-epi-Cladocroic Acid
  • Key Difference : Natural cyclopropane carboxylic acids isolated from marine sponges, lacking the spiro-dihydroindene system.
  • Impact : The absence of the spiro structure reduces ring strain and rigidity. The absolute configuration of the cyclopropane ring in cladocroic acid was determined via ECD spectroscopy, highlighting the importance of stereochemistry in bioactivity .
Permethrin and Phenothrin
  • Key Difference: Ester derivatives of cyclopropane carboxylic acids (e.g., (3-phenoxyphenyl)methyl esters).
  • Impact : The ester group enhances volatility and insecticidal activity, as seen in pyrethroids. In contrast, the free carboxylic acid in the target compound may favor ionic interactions in biological systems .

Spirocyclic Compounds with Alternative Scaffolds

6-Bromospiro[1,2-dihydroindene-3,2'-1,3-dithiolane]
  • Key Difference : A bromine atom at position 6 and a dithiolane ring replacing the cyclopropane.
  • Impact : Bromine increases molecular weight and may confer electrophilic reactivity. The dithiolane ring introduces sulfur atoms, altering redox properties compared to the cyclopropane-carboxylic acid system .
Azetidine-Containing Spiro Analogs
  • Key Difference : Azetidine (a four-membered nitrogen heterocycle) replaces the cyclopropane.
  • This contrasts with the neutral cyclopropane-carboxylic acid .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituent (Position 6) Cyclopropane Modifications Key Applications/Bioactivity
Target Compound Methyl Spiro-fused, carboxylic acid Under investigation (e.g., SAR studies)
6-(2-Methoxyphenyl) analog Methoxyphenyl Spiro-fused, carboxylic acid Potential solubility enhancement
Permethrin (3-Phenoxyphenyl)methyl ester Esterified cyclopropane Insecticide
3-epi-Cladocroic Acid N/A Non-spiro, natural product Marine natural product with stereochemical specificity

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups
Target Compound ~290 (exact mass pending) 2.5–3.0 Carboxylic acid, spirocyclopropane
6-Bromospiro[1,2-dihydroindene-3,2'-dithiolane] 315.3 3.8 Bromine, dithiolane
Cladocroic Acid 240.3 1.2 Carboxylic acid, cyclopropane

Research Findings and Implications

  • Bioactivity : Fluorinated dihydroindene derivatives (e.g., RM365) demonstrate that substituent choice at position 6 significantly affects target engagement, suggesting the methyl group in the target compound may optimize lipophilicity for specific applications .
  • Synthetic Flexibility : The dihydroindene scaffold allows modular derivatization, as shown in schemes modifying both the cyclopropane and indene subunits .

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